

2-(3-Amino-4-chlorobenzoyl)benzoic acid

molecular structure and weight

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Compound of Interest

Compound Name: 2-(3-Amino-4-chlorobenzoyl)benzoic acid

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An In-Depth Technical Guide to 2-(3-Amino-4-chlorobenzoyl)benzoic Acid

This technical guide provides a comprehensive overview of **2-(3-Amino-4-chlorobenzoyl)benzoic acid**, a key chemical intermediate in pharmaceutical synthesis. The document details its molecular structure, physicochemical properties, and established synthesis protocols, targeting researchers, scientists, and professionals in drug development.

Molecular Properties and Identification

2-(3-Amino-4-chlorobenzoyl)benzoic acid is an aromatic compound containing amino, chloro, carboxyl, and ketone functional groups. Its properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₀ ClNO ₃	[1][2][3][4]
Molecular Weight	275.69 g/mol	[1][2][3][4]
CAS Number	118-04-7	[2][3]
Appearance	White to Off-White Powder	
Synonyms	o-(3-Amino-4-chlorobenzoyl)-benzoic acid, 2-[(3-Amino-4-chlorophenyl)carbonyl]benzoic acid, 3'-Amino-4'-chloro-o-benzoylbenzoic acid, 4-Chloro-3-aminobenzophenone-2'-carboxylic acid	[1][3]
InChI Key	GVXGVDIXINMAAL-UHFFFAOYSA-N	[1]
SMILES	<chem>C1=CC=C(C(=C1)C(=O)O)C(=O)C2=C(C=C(C=C2)Cl)N</chem>	[4]

Molecular Structure

The structure of **2-(3-Amino-4-chlorobenzoyl)benzoic acid** consists of a benzoic acid moiety linked to a 3-amino-4-chlorobenzoyl group.

Caption: Molecular structure of **2-(3-Amino-4-chlorobenzoyl)benzoic acid**.

Experimental Protocols for Synthesis

This compound is a crucial intermediate in the synthesis of the diuretic drug chlorthalidone.[5][6][7] Two primary synthesis methods from its nitro precursors are detailed below.

Synthesis via Reduction of 2-(3-nitro-4-chlorobenzoyl)benzoic acid

This method involves the reduction of the nitro group of the precursor compound.

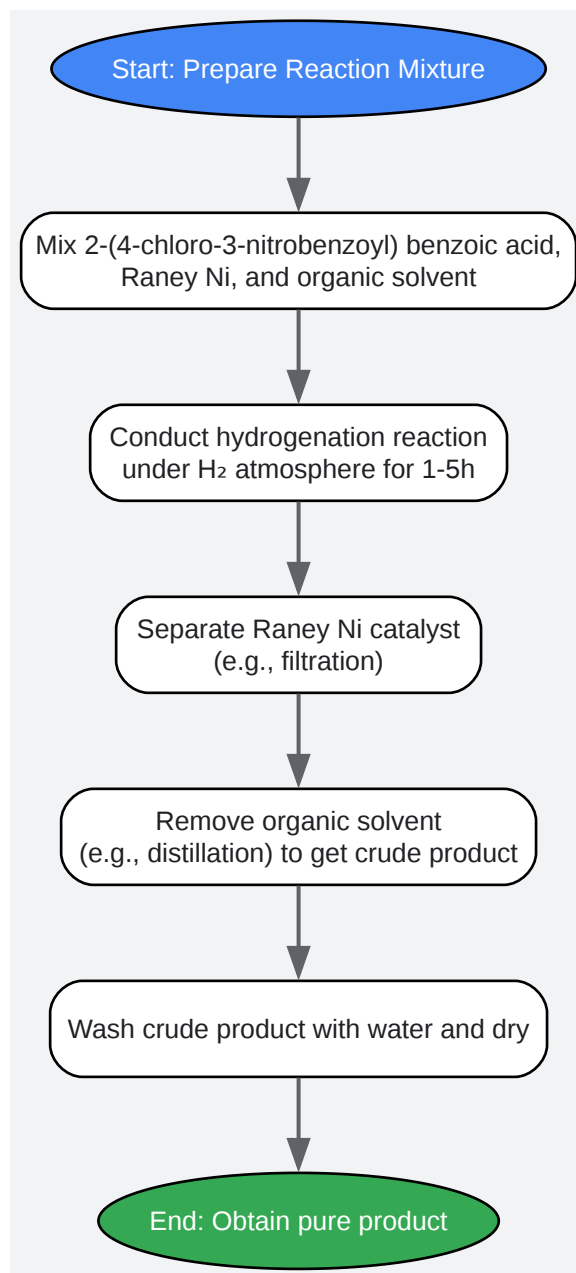
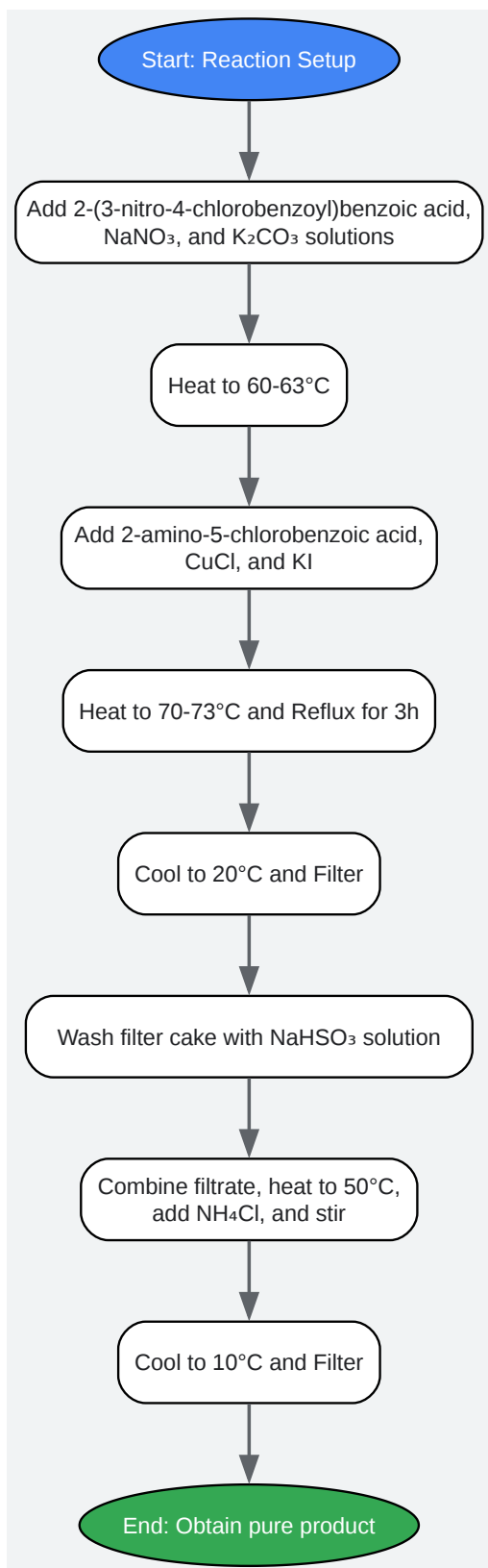
Materials:

- 2-(3-nitro-4-chlorobenzoyl) benzoic acid
- Sodium nitrate solution
- Potassium carbonate solution
- 2-amino-5-chlorobenzoic acid solution
- Cuprous chloride
- Potassium iodide
- Sodium bisulfite solution
- Ammonium chloride solution

Protocol:

- Reaction Setup: In a reaction vessel, add 0.23 mol of 2-(3-nitro-4-chlorobenzoyl) benzoic acid, 300 ml of 33-35% (w/w) sodium nitrate solution, and 500 ml of 24% (w/w) potassium carbonate solution.[\[5\]](#)
- Heating and Addition: Raise the temperature of the solution to 60-63°C.[\[5\]](#)
- Reactant Addition: Add 1.3 L of 42% (w/w) 2-amino-5-chlorobenzoic acid solution, 0.31 mol of cuprous chloride, and 0.2 mol of potassium iodide.[\[5\]](#)
- Reflux: Control the stirring speed at 160-170 rpm, raise the solution temperature to 70-73°C, and reflux for 3 hours.[\[5\]](#)
- Cooling and Filtration: Lower the solution temperature to 20°C and filter the mixture.[\[5\]](#)
- Washing: Wash the resulting filter cake with a 52% (w/w) sodium bisulfite solution.[\[5\]](#)
- Precipitation: Combine the washing liquid, raise the temperature to 50°C, and add 300 ml of 37% (w/w) ammonium chloride solution. Stir thoroughly for 90 minutes.[\[5\]](#)

- Final Product Isolation: Reduce the solution temperature to 10°C, filter, and dehydrate the product to obtain **2-(3-amino-4-chlorobenzoyl)benzoic acid**.^[5] The total reaction time is controlled to be 8 hours or less, with a potential yield of 90% or higher.^[5]



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